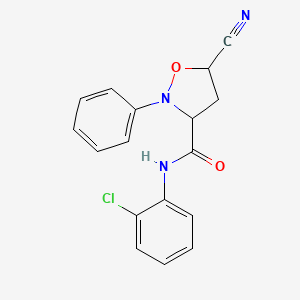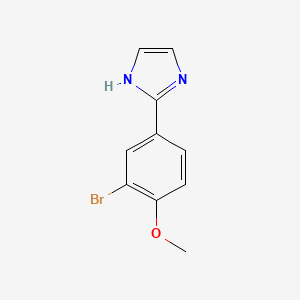
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromo and methoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxyaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 3-bromo-4-methoxyaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted imidazoles are formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydroimidazoles.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can affect signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Similar in structure but contains a nitro group instead of an imidazole ring.
3-Bromo-4-methoxyphenethylamine: Contains an ethylamine group instead of an imidazole ring.
Uniqueness
Structural Features: The presence of both bromo and methoxy groups on the phenyl ring, along with the imidazole ring, makes 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole unique.
Chemical Properties: The combination of these functional groups imparts distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
326809-10-3 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2-(3-bromo-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(6-8(9)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
Clé InChI |
BBEORLCGVHUWKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
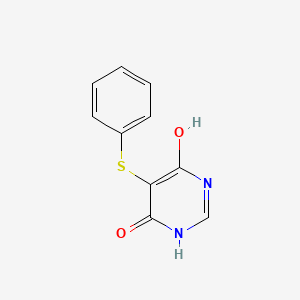
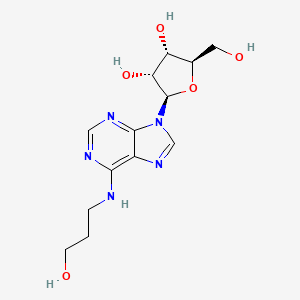
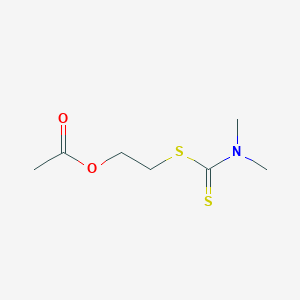
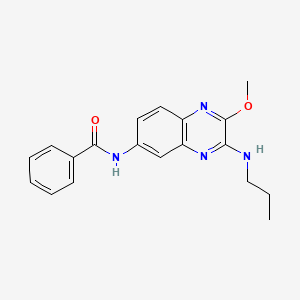

![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
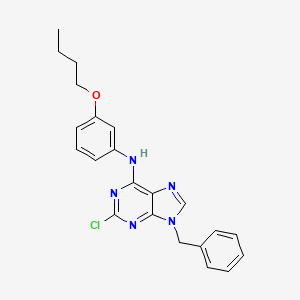

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)

